Cas no 941998-14-7 (N'-(4-carbamoylphenyl)-N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylethanediamide)
N'-(4-carbamoylphenyl)-N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylethanediamide Chemical and Physical Properties
Names and Identifiers
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- 941998-14-7
- AKOS024473797
- F2878-0464
- N-(4-carbamoylphenyl)-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
- N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
- AB00681712-01
- N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide
- VU0503717-1
- N'-(4-carbamoylphenyl)-N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylethanediamide
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- Inchi: 1S/C18H18N4O5S/c19-16(23)12-5-7-13(8-6-12)20-17(24)18(25)21-14-3-1-4-15(11-14)22-9-2-10-28(22,26)27/h1,3-8,11H,2,9-10H2,(H2,19,23)(H,20,24)(H,21,25)
- InChI Key: MRBJYLNRXMCDNM-UHFFFAOYSA-N
- SMILES: S1(CCCN1C1C=CC=C(C=1)NC(C(NC1C=CC(C(N)=O)=CC=1)=O)=O)(=O)=O
Computed Properties
- Exact Mass: 402.09979086g/mol
- Monoisotopic Mass: 402.09979086g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 712
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 147Ų
N'-(4-carbamoylphenyl)-N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2878-0464-2μmol |
N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide |
941998-14-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2878-0464-5μmol |
N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide |
941998-14-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2878-0464-10μmol |
N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide |
941998-14-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2878-0464-20μmol |
N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide |
941998-14-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2878-0464-1mg |
N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide |
941998-14-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2878-0464-2mg |
N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide |
941998-14-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2878-0464-3mg |
N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide |
941998-14-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2878-0464-4mg |
N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide |
941998-14-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2878-0464-5mg |
N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide |
941998-14-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2878-0464-10mg |
N'-(4-carbamoylphenyl)-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide |
941998-14-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N'-(4-carbamoylphenyl)-N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylethanediamide Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on N'-(4-carbamoylphenyl)-N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylethanediamide
Recent Advances in the Study of N'-(4-carbamoylphenyl)-N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylethanediamide (CAS: 941998-14-7)
The compound N'-(4-carbamoylphenyl)-N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylethanediamide (CAS: 941998-14-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of N'-(4-carbamoylphenyl)-N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylethanediamide to enhance its pharmacological properties. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and click chemistry, to improve the yield and purity of the compound. These efforts have been complemented by computational modeling studies to predict its binding affinity and interactions with target proteins, providing valuable insights for further optimization.
In vitro and in vivo studies have demonstrated that N'-(4-carbamoylphenyl)-N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylethanediamide exhibits promising activity against a range of biological targets. Notably, it has shown potent inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that the compound may have applications in oncology, with observed activity against certain cancer cell lines. These findings underscore the compound's versatility and therapeutic potential.
Mechanistic studies have further elucidated the compound's mode of action. It has been shown to modulate key signaling pathways, including the NF-κB and MAPK pathways, which are critical in regulating immune responses and cell proliferation. The compound's ability to selectively inhibit these pathways without significant off-target effects highlights its potential as a targeted therapeutic agent. Moreover, structural-activity relationship (SAR) studies have identified key functional groups responsible for its biological activity, paving the way for the design of more potent analogs.
Despite these promising findings, challenges remain in the development of N'-(4-carbamoylphenyl)-N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylethanediamide as a drug candidate. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent advancements in formulation technologies, including nanoparticle-based delivery systems, offer potential solutions to these challenges and are currently under investigation.
In conclusion, N'-(4-carbamoylphenyl)-N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylethanediamide represents a promising candidate for further development in the field of medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity, make it a valuable subject of ongoing research. Future studies should focus on optimizing its pharmacological properties and evaluating its efficacy in more complex disease models to fully realize its therapeutic potential.
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